(3-(N-methoxysulfamoyl)phenyl)boronic acid
Overview
Description
(3-(N-methoxysulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxysulfamoyl group. The presence of these functional groups imparts distinct reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (3-(N-methoxysulfamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(N-methoxysulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methoxysulfamoyl group can direct the substitution to specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
(3-(N-methoxysulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new biochemical assays.
Industry: The compound’s reactivity makes it valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(N-methoxysulfamoyl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methoxysulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the methoxysulfamoyl group, which affects its reactivity and applications.
3-Formylphenylboronic acid: Contains a formyl group instead of a methoxysulfamoyl group, leading to different chemical properties and uses.
Uniqueness
(3-(N-methoxysulfamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and methoxysulfamoyl groups. This combination imparts distinct reactivity and makes it a versatile reagent in various chemical transformations. Its ability to form stable complexes with diols and other nucleophiles also sets it apart from other boronic acids, enhancing its utility in scientific research and industrial applications .
Properties
IUPAC Name |
[3-(methoxysulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO5S/c1-14-9-15(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJYQZKDXCIXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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